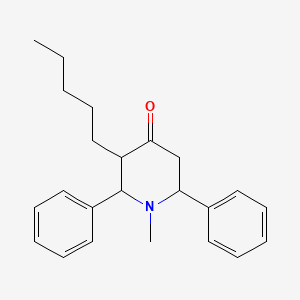
1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one” is a chemical compound with the molecular formula C23H29NO . It is a solid substance at room temperature . The compound is not currently widely available, and its specific applications are not well-documented in the literature .
Synthesis Analysis
Piperidones, such as “1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones are prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for several hours .
Molecular Structure Analysis
The molecular structure of “1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one” is characterized by a piperidin-4-one ring with methyl and pentyl substituents . The exact structure and conformation of this compound would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
“1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one” is a solid substance at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, would require further experimental determination.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis and Characterization : The compound 1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one has been used in the synthesis of various derivatives, such as 3t-pentyl-2r,6c-diphenylpiperidin-4-one picrates. These derivatives were synthesized and characterized using elemental analysis, FT-IR, NMR, and single crystal XRD analysis (Savithiri et al., 2014).
Crystal Structure Analysis : Studies involving the crystal structure and Hirshfeld surface analysis of similar compounds, like 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, have been conducted. This includes analysis of molecular interactions such as hydrogen bonding in these compounds (Gümüş et al., 2022).
Spectroscopic and Computational Studies
Vibrational and Quantum Chemical Analysis : The related compound 3-methyl-2,6-diphenylpiperidin-4-one (MDPO) has been characterized using quantum chemical calculations and spectral techniques. This includes analysis using FT-IR, FT-Raman, and UV techniques, as well as molecular geometries and spectroscopic data obtained from HF and B3LYP levels using density functional theory (Venkatachalam, 2015).
Spectroscopic Characterization of Derivatives : Another study focuses on the spectroscopic characterization (FT-IR, NMR, XRD) and computational studies of chloroacetyl chloride incorporated 3t-butyl-2r,6c-diphenyl/di(thiophen-2-yl)piperidin-4-ones. It includes analysis of the molecular design and optoelectronic properties using Density Functional Theory (DFT) (Doss et al., 2020).
Biological and Pharmacological Studies
Antimicrobial Activity : Some derivatives of 1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one, like 3t-pentyl-2r,6c-diphenylpiperidin-4-one thiosemicarbazones, have been synthesized and shown to exhibit significant antibacterial and antifungal activities against various strains (Savithiri et al., 2014).
Proteasomal Inhibition in Cancer Cells : Related compounds like 1,3-diphenylpropen-1-one based derivatives have been investigated for their potential in inhibiting proteasomal activity, particularly in human papilloma virus-positive cervical cancer cells (Bazzaro et al., 2011).
Orientations Futures
The future directions for research on “1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one” could include further exploration of its synthesis, characterization, and potential applications. Given its structural similarity to other biologically active piperidones, it may have potential as a precursor for the synthesis of new pharmaceuticals or other bioactive compounds .
Propriétés
IUPAC Name |
1-methyl-3-pentyl-2,6-diphenylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO/c1-3-4-7-16-20-22(25)17-21(18-12-8-5-9-13-18)24(2)23(20)19-14-10-6-11-15-19/h5-6,8-15,20-21,23H,3-4,7,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWDNWGOALGHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2955807.png)
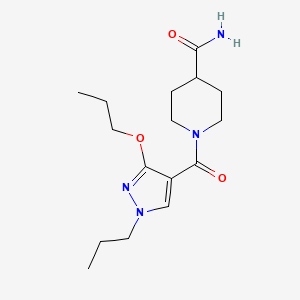
![8-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2955810.png)
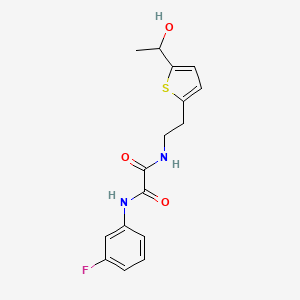
![[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2955815.png)
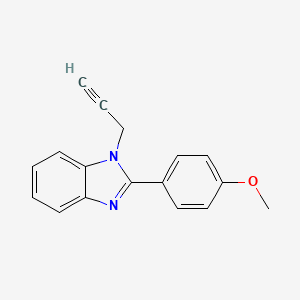
![N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2955817.png)

![5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2955821.png)



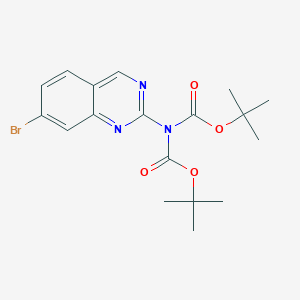
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2955829.png)